molecular formula C19H23NO5 B4044917 4-butyl-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one

4-butyl-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B4044917
M. Wt: 345.4 g/mol
InChI Key: HUAWFCHSFVGOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H23NO5 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-butyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one is 345.15762283 g/mol and the complexity rating of the compound is 512. The solubility of this chemical has been described as 19.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

4H-Chromene-2-carboxylic acid ester derivatives, including structures similar to 4-butyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one, have been synthesized for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. The synthesis involves condensation and cyclodehydration processes, demonstrating the compound's utility in exploring antitumor properties (Li et al., 2013).

Pharmacological Activity

Chromen-4-one derivatives have been explored for their inhibition of DNA-dependent protein kinase (DNA-PK), a key enzyme involved in DNA repair mechanisms. Substituted chromen-4-ones, particularly with morpholine substituents, have shown significant potency as DNA-PK inhibitors, indicating their potential in cancer treatment and radioprotection strategies (Hardcastle et al., 2005).

Neuroprotective Effects

Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety were synthesized and evaluated for their neuroprotective effects against oxidative stress in PC12 cells. These compounds, through their interaction with acetylcholinesterase and butylcholinesterase, showcased significant neuroprotective activities, suggesting a promising avenue for Alzheimer's disease treatment (Sameem et al., 2017).

Anticonvulsant Activities

The anticonvulsant activity of 4-butyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one and related hydroxycoumarin derivatives was evaluated using nicotine and corazole convulsion models. Some compounds demonstrated protection against convulsions, comparable to valproic acid, highlighting their potential in developing new anticonvulsant medications (Yakovleva et al., 2020).

Properties

IUPAC Name

4-butyl-7-(2-morpholin-4-yl-2-oxoethoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-2-3-4-14-11-19(22)25-17-12-15(5-6-16(14)17)24-13-18(21)20-7-9-23-10-8-20/h5-6,11-12H,2-4,7-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAWFCHSFVGOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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